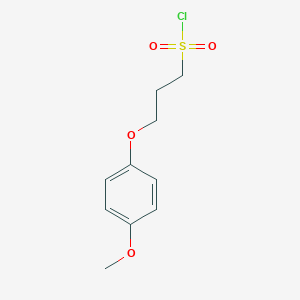

3-(4-甲氧基苯氧基)-1-丙anesulfonyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar sulfonyl chloride compounds, such as hydroxyalkanesulfonyl chlorides, involves chlorination of hydroxyalkanesulfinate salts in a nonpolar medium. For instance, hydroxyalkanesulfonyl chlorides can be obtained by chlorination of a dichloromethane suspension of sodium hydroxyalkanesulfinate (King & Rathore, 1987). This process might be closely related to the synthesis of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride, suggesting a method that involves initial preparation of a sulfinate salt followed by chlorination.

Molecular Structure Analysis

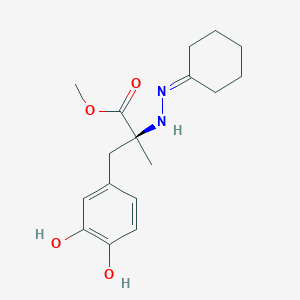

The molecular structure of sulfonyl chloride compounds, including 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride, can be elucidated using various spectroscopic methods. For related compounds, DFT (Density Functional Theory) calculations can provide insights into molecular parameters such as bond lengths and angles, charge distribution, and the potential energy distribution of vibrational modes (Viji et al., 2020).

Chemical Reactions and Properties

Sulfonyl chlorides are reactive towards nucleophiles, including amines and alcohols, to form sulfonamides and sulfonate esters, respectively. These reactions are central to the chemical properties of sulfonyl chlorides. For example, the reaction of hydroxyalkanesulfonyl chloride with triethylamine in ethanol can lead to the formation of sultones, illustrating the compound's reactivity and potential for cyclization (King & Rathore, 1987).

科学研究应用

功能性芳香族多磺酰氯的合成

3-(4-甲氧基苯氧基)-1-丙anesulfonyl chloride 在功能性芳香族多磺酰氯的合成中起着至关重要的作用,是开发复杂有机分子的关键中间体。该化合物在通过氧化氯化过程形成 3,5-双(氯磺酰基)-1-苯乙酮和相关化合物等结构中发挥着重要作用。这些多磺酰氯是构建树枝状和复杂有机结构的基础,表明它们在合成化学和材料科学应用中具有重要的用途 (Percec 等人,2001).

芳香亲电取代反应中的绿色化学

在绿色化学中,3-(4-甲氧基苯氧基)-1-丙anesulfonyl chloride 的衍生物因其在芳香亲电取代反应(如在离子液体中由金属三氟甲磺酸盐催化的苯甲酰化和乙酰化)中的功效而受到探索。与传统的分子溶剂相比,这种方法不仅展示了高的转化率,而且还增强了区域选择性,展示了该化合物在大规模化学过程中的潜力 (Ross 和 Xiao,2002).

聚合物电解质膜的开发

该化合物已在燃料电池聚合物电解质膜的开发中找到了应用。通过从 3-(4-甲氧基苯氧基)-1-丙anesulfonyl chloride 衍生的长烷基侧链中引入磺酸基团,研究人员合成了具有优异质子交换膜性能的聚苯醚。这些聚合物表现出良好的机械、氧化和尺寸稳定性,以及高质子电导率,使其成为燃料电池应用的有前途的材料 (Zhang 等人,2013).

光敏聚合物的合成

此外,该化合物已用于光敏聚合物的合成中,其中它充当主链中含有光敏不饱和酮基团的聚合物的先驱物。这些衍生自 3-(4-甲氧基苯氧基)-1-丙anesulfonyl chloride 的聚合物已证明在普通有机溶剂中具有显着的溶解性并提高了热稳定性,使其适用于需要光交联和耐热的应用 (Kaniappan 等人,2013).

属性

IUPAC Name |

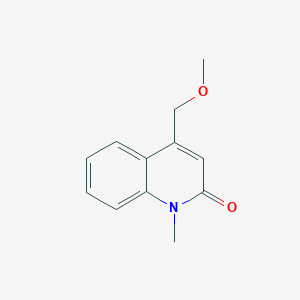

3-(4-methoxyphenoxy)propane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO4S/c1-14-9-3-5-10(6-4-9)15-7-2-8-16(11,12)13/h3-6H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZBQBXKJZWBBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408720 |

Source

|

| Record name | 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride | |

CAS RN |

118943-25-2 |

Source

|

| Record name | 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Methoxyphenoxy)propane sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile](/img/structure/B49765.png)

![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B49777.png)